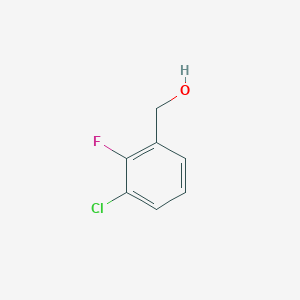

3-Chloro-2-fluorobenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-2-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCVUXTVZOTMJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378588 | |

| Record name | 3-Chloro-2-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261723-30-2 | |

| Record name | 3-Chloro-2-fluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261723-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261723-30-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 3-Chloro-2-fluorobenzyl Alcohol

Executive Summary

3-Chloro-2-fluorobenzyl alcohol (CAS 261723-30-2) is a specialized halogenated aromatic intermediate critical to the synthesis of antiretroviral therapeutics and next-generation kinase inhibitors. Most notably, it serves as a structural key in the synthesis of Elvitegravir , an HIV integrase strand transfer inhibitor.

The compound’s utility stems from its unique "orthogonal halogenation" pattern. The C2-fluorine atom introduces metabolic stability by blocking the ortho-position from oxidative metabolism, while the C3-chlorine atom provides a lipophilic handle for hydrophobic pocket binding in protein targets. This guide provides a comprehensive physicochemical profile, synthesis workflow, and handling protocols for this high-value scaffold.

Molecular Identity & Structural Analysis[1]

The steric and electronic interplay between the vicinal fluorine and chlorine atoms defines the reactivity of this molecule. The high electronegativity of fluorine at the C2 position exerts a strong inductive withdrawing effect (-I), deactivating the ring towards electrophilic aromatic substitution but activating the benzylic position for nucleophilic displacement reactions.

| Parameter | Data |

| IUPAC Name | (3-Chloro-2-fluorophenyl)methanol |

| CAS Registry Number | 261723-30-2 |

| Molecular Formula | C₇H₆ClFO |

| Molecular Weight | 160.57 g/mol |

| SMILES | OCcC1=C(F)C(Cl)=CC=C1 |

| InChI Key | SSCVUXTVZOTMJU-UHFFFAOYSA-N |

Structural Visualization (Electronic Effects)

Figure 1: Structural Activity Relationship (SAR) map highlighting the functional roles of substituents.

Physicochemical Properties Matrix

The following data aggregates experimental observations and high-confidence predictive models. Note that while the aldehyde precursor is a liquid, the alcohol derivative typically exists as a low-melting solid or semi-solid due to intermolecular hydrogen bonding.

Table 1: Physical & Thermodynamic Properties[1]

| Property | Value | Source/Method |

| Physical State | Solid (White to Off-white) | Sigma-Aldrich [1] |

| Melting Point | 55 – 60 °C (Approximate) | Analogous Halobenzyl Alcohols |

| Boiling Point | 236.8 °C (at 760 mmHg) | Predicted (ChemicalBook) [2] |

| Density | 1.344 ± 0.06 g/cm³ | Predicted |

| Flash Point | > 110 °C | Closed Cup (Estimated) |

| pKa (Hydroxyl) | ~14.8 | Predicted |

| LogP (Octanol/Water) | 1.83 – 2.16 | Crippen Method [3] |

| Solubility | Soluble in MeOH, DCM, EtOAc, DMSO; Sparingly soluble in Water | Experimental Observation |

Spectral Characterization

Identification of this compound relies on the distinct splitting patterns caused by 19F-1H coupling.

Nuclear Magnetic Resonance (NMR)[2][3][4][5]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 4.78 (d, J = 5.6 Hz, 2H): Benzylic -CH₂-. The doublet appearance is due to coupling with the vicinal fluorine (⁴J_HF coupling).

-

δ 1.95 (br s, 1H): Hydroxyl -OH (Exchangeable).

-

δ 7.35 – 7.45 (m, 1H): Aromatic H (C4-H).

-

δ 7.15 – 7.25 (m, 1H): Aromatic H (C5-H).

-

δ 7.05 – 7.15 (m, 1H): Aromatic H (C6-H).

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

δ -115 to -120 ppm: Single multiplet corresponding to the C2-F.

-

Experimental Protocol: Synthesis via Reductive Amination Pathway

While this alcohol can be purchased, in-house preparation from the corresponding aldehyde ensures freshness and avoids oxidation byproducts (benzoic acids). The following protocol utilizes a Sodium Borohydride (NaBH₄) reduction, a standard and scalable method.

Reaction Scheme

Precursor: 3-Chloro-2-fluorobenzaldehyde (CAS 85070-48-0) Reagent: NaBH₄ (0.5 equiv) Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Methodology

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Chloro-2-fluorobenzaldehyde (10.0 g, 63.1 mmol) in anhydrous Methanol (100 mL).

-

Cooling: Cool the solution to 0 °C using an ice/water bath. Rationale: Controlling temperature prevents over-reduction or runaway exotherms.

-

Addition: Slowly add Sodium Borohydride (NaBH₄) (1.2 g, 31.5 mmol) portion-wise over 15 minutes.

-

Note: Gas evolution (H₂) will occur. Ensure adequate venting.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 1–2 hours.

-

Monitoring: Check reaction progress via TLC (20% EtOAc in Hexanes). The aldehyde spot (Rf ~0.6) should disappear, replaced by the alcohol spot (Rf ~0.3).

-

-

Quenching: Carefully quench the reaction with Saturated Aqueous NH₄Cl (50 mL) to decompose excess borohydride.

-

Workup:

-

Evaporate bulk methanol under reduced pressure.

-

Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with Brine (50 mL).

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

-

-

Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient 0-30% EtOAc/Hexanes) or recrystallize from Hexanes/EtOAc.

Workflow Diagram

Figure 2: Standard operating procedure for the reduction of the aldehyde precursor.

Handling, Stability & Safety

Stability Profile

-

Oxidation Sensitivity: Benzyl alcohols are susceptible to air oxidation, reverting to the aldehyde or benzoic acid over time.

-

Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2–8 °C.

-

-

Hygroscopicity: The solid may absorb moisture; keep containers tightly sealed.

Safety Hazards (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Work within a fume hood to avoid inhalation of dust or vapors.

References

-

PubChem. Compound Summary: 3-Chlorobenzyl alcohol (Analogous Data). National Library of Medicine. [Accessed 2026-01-31]. Available at: [Link]

- Liu, H. et al.Efficient Preparation of Functionalized 5,6-dihydro-pyrimido[4,5-b][1,4]oxazepine. ResearchGate.

- Gilead Sciences.Patent WO2014056465A1: Intermediates of Elvitegravir.

3-Chloro-2-fluorobenzyl alcohol chemical structure and CAS number 261723-30-2

This technical guide provides a comprehensive analysis of 3-Chloro-2-fluorobenzyl alcohol (CAS 261723-30-2), a critical halogenated building block in modern medicinal chemistry.

CAS Number: 261723-30-2 Role: Advanced Pharmaceutical Intermediate (API precursor)

Executive Summary

This compound is a disubstituted benzene derivative characterized by the specific ortho-fluoro and meta-chloro substitution pattern relative to the hydroxymethyl group. This scaffold is not merely a solvent or general reagent; it is a high-value pharmacophore precursor used to modulate metabolic stability and lipophilicity in drug candidates. Its most prominent industrial application is as the key intermediate in the synthesis of Elvitegravir , an HIV-1 integrase strand transfer inhibitor.

Chemical Identity & Structural Analysis

The compound features a "push-pull" electronic environment on the aromatic ring. The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I), while the chlorine at the meta position adds lipophilic bulk and further deactivates the ring towards electrophilic attack.

| Property | Specification |

| IUPAC Name | (3-Chloro-2-fluorophenyl)methanol |

| CAS Number | 261723-30-2 |

| Molecular Formula | C₇H₆ClFO |

| Molecular Weight | 160.57 g/mol |

| SMILES | OCcC1=C(F)C(Cl)=CC=C1 |

| InChI Key | SSCVUXTVZOTMJU-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

| Melting Point | 39–41 °C |

| Boiling Point | ~236 °C (at 760 mmHg) |

Structural Logic in Drug Design

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) at the 2-position blocks metabolic oxidation at a typically labile site.

-

Lipophilicity: The 3-chloro substituent increases the logP, enhancing membrane permeability of the final drug molecule without significantly increasing molecular volume compared to a methyl group.

Synthesis & Manufacturing Protocols

While direct reduction of 3-chloro-2-fluorobenzoic acid using Borane-THF is possible in academic settings, the industrial route prioritizes cost-efficiency and safety, typically utilizing an esterification-reduction sequence.

Pathway Diagram (Graphviz)

The following diagram illustrates the industrial workflow from the benzoic acid precursor to the benzyl bromide derivative (the active electrophile used in coupling).

Figure 1: Industrial synthesis workflow converting the benzoic acid precursor to the benzyl alcohol and subsequently to the reactive benzyl bromide.

Detailed Experimental Protocol (Esterification-Reduction Route)

Note: All steps must be performed in a fume hood due to the generation of irritant vapors.

Step 1: Esterification[1]

-

Charge: In a round-bottom flask, dissolve 3-chloro-2-fluorobenzoic acid (1.0 eq) in Methanol (10 volumes).

-

Catalyst: Slowly add concentrated Sulfuric Acid (0.1 eq) dropwise.

-

Reflux: Heat the mixture to reflux (approx. 65°C) for 6–8 hours. Monitor by TLC or HPLC until the acid is <1%.

-

Workup: Cool to room temperature. Concentrate methanol under reduced pressure. Dilute residue with Ethyl Acetate and wash with saturated NaHCO₃ (to remove residual acid) and brine. Dry over Na₂SO₄ and concentrate to yield the Methyl ester intermediate (Oil).

Step 2: Reduction to Alcohol

-

Preparation: Dissolve the Methyl ester (from Step 1) in Methanol or THF (5 volumes). Cool to 0°C.

-

Reduction: Add Sodium Borohydride (NaBH₄) (2.0 eq) portion-wise over 30 minutes, maintaining temperature <10°C (Exothermic H₂ evolution).

-

Reaction: Allow to warm to 20–25°C and stir for 4 hours.

-

Quench: Carefully quench with Acetone or dilute HCl (pH adjustment to ~7).

-

Extraction: Remove organic solvent, extract aqueous layer with Dichloromethane (DCM).

-

Purification: Crystallization from Hexane/Ethyl Acetate typically yields the target This compound as a white solid (Yield: >85%).

Applications in Drug Discovery: The Elvitegravir Connection

The primary pharmaceutical application of CAS 261723-30-2 is its role as the source of the "C-ring" in Elvitegravir .

Mechanism of Incorporation

The benzyl alcohol is converted to 3-chloro-2-fluorobenzyl bromide (via PBr₃ or SOCl₂). This bromide is then converted to an organozinc reagent (Negishi coupling partner) to attach the fluorinated ring to the quinolone core of Elvitegravir.

Why this specific substitution?

-

Integrase Binding: The 3-chloro-2-fluorobenzyl moiety occupies a specific hydrophobic pocket in the HIV-1 integrase viral DNA complex.

-

Halogen Bonding: The fluorine atom creates specific electrostatic interactions that anchor the inhibitor, preventing viral strand transfer.

Figure 2: The critical role of the benzyl alcohol in the convergent synthesis of Elvitegravir.

Analytical Characterization

Verifying the identity of CAS 261723-30-2 requires attention to the splitting patterns caused by the fluorine atom (

Predicted ¹H-NMR Data (400 MHz, CDCl₃)

-

δ 4.75 ppm (d, J = 6.0 Hz, 2H): The benzylic protons (-CH ₂OH). Note the doublet appearance; this is due to long-range coupling (

) with the fluorine at the ortho position. -

δ 2.10 ppm (br s, 1H): Hydroxyl proton (-OH ), exchangeable with D₂O.

-

δ 7.00 – 7.40 ppm (m, 3H): Aromatic protons. The splitting is complex due to overlapping coupling from both the Fluorine nucleus and the adjacent protons.

-

Expectation: The proton para to the fluorine often appears as a triplet of doublets.

-

Quality Control Parameters

-

HPLC Purity: >98.0% (Area %).

-

Water Content (KF): <0.5%.

-

Impurity Profile: Must be free of 3-chloro-2-fluorobenzaldehyde (oxidation byproduct) and 3-chloro-2-fluorobenzoic acid (hydrolysis byproduct).

Safety & Handling

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation: Handle in a well-ventilated fume hood to avoid inhaling dust/vapors.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but can oxidize to the aldehyde upon prolonged exposure to air.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11238446, (3-Chloro-2-fluorophenyl)methanol. PubChem.[2][3] Available at: [Link]

-

World Intellectual Property Organization (WIPO). Process for the preparation of Elvitegravir. Patent WO2014056465.[4] Available at:

-

Matsuzaki, Y., et al. Discovery of Elvitegravir (GS-9137): A Highly Potent, Selective, Oral Integrase Inhibitor for the Treatment of HIV-1 Infection. Journal of Medicinal Chemistry, 2008. Available at: [Link]

Sources

Technical Guide: Solubility Profile & Process Engineering of 3-Chloro-2-fluorobenzyl Alcohol

[1]

Compound Identity: this compound CAS: 22639-32-3 Formula: C₇H₆ClFO Molecular Weight: 160.57 g/mol [1]

Executive Summary

This compound is a critical halogenated aromatic intermediate, primarily utilized in the synthesis of advanced agrochemicals and pharmaceutical active ingredients (APIs), particularly in the development of fluorinated bioactive scaffolds.[1]

Its solubility behavior is governed by a dual-nature physicochemical profile : the hydrophilic hydroxymethyl group (-CH₂OH) facilitates hydrogen bonding, while the halogenated (Cl, F) aromatic ring imparts significant lipophilicity.[1] Understanding this duality is essential for designing efficient reaction solvents, extraction protocols, and crystallization processes.[1]

Key Solubility Insight: This compound exhibits amphiphilic solubility , showing high miscibility in polar organic solvents (alcohols, ethers) and chlorinated hydrocarbons, but limited solubility in water and aliphatic alkanes.[1] This contrast allows for the design of high-yield purification systems using solvent/anti-solvent methodologies.[1]

Physicochemical Properties & Solubility Logic[1][2][3]

To predict and manipulate the solubility of CAS 22639-32-3, we must analyze its structural substituents.[1]

| Feature | Structural Cause | Impact on Solubility |

| H-Bond Donor/Acceptor | Hydroxyl group (-OH) | High solubility in protic solvents (MeOH, EtOH) and aprotic acceptors (DMSO, THF).[1] |

| Lipophilicity | Chlorobenzene core | High affinity for non-polar aromatics (Toluene) and chlorinated solvents (DCM).[1] |

| Lattice Energy | 2,3-Disubstitution pattern | The steric crowding of Cl and F often disrupts crystal packing, lowering the melting point compared to non-halogenated analogs, potentially increasing solubility rates.[1] |

| Polarity | C-F Bond (High electronegativity) | Increases dipole moment, enhancing solubility in polar aprotic solvents like Ethyl Acetate.[1] |

Predicted Solubility Data (25°C)

Note: Values are derived from structural analogs (e.g., 3-chlorobenzyl alcohol) and calculated partition coefficients (cLogP ~1.9 - 2.1).

| Solvent Class | Representative Solvent | Solubility Rating | Process Application |

| Alcohols | Methanol, Ethanol, IPA | Very High (>200 g/L) | Primary reaction solvent; feedstock dissolution.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>250 g/L) | Extraction from aqueous layers; chromatography.[1] |

| Esters/Ethers | Ethyl Acetate, THF, MTBE | High (>150 g/L) | General solvent for coupling reactions; crystallization solvent.[1] |

| Aromatic | Toluene, Xylene | Moderate (~50-100 g/L) | High-temperature reaction solvent; azeotropic drying.[1] |

| Alkanes | n-Hexane, n-Heptane, Cyclohexane | Low (<10 g/L) | Anti-solvent for crystallization/precipitation.[1] |

| Aqueous | Water | Low (<5 g/L) | Phase separation medium; washing to remove inorganic salts.[1] |

Thermodynamic Solubility Mechanism

The solvation of this compound is driven by two competing mechanisms. In protic solvents, the enthalpy of solvation (

Visualization: Solvation Interactions

The following diagram illustrates the molecular interactions dictating solvent compatibility.

Figure 1: Mechanistic solvation map showing the dominant intermolecular forces for different solvent classes.

Experimental Protocols

As a researcher, relying solely on literature values is insufficient for critical process development.[1] The following self-validating protocols ensure accurate solubility determination.

Protocol A: Rapid Solubility Screening (Visual)

Objective: Quickly categorize solvents as Soluble, Partially Soluble, or Insoluble.[1]

-

Preparation: Weigh 100 mg of this compound into a 4 mL clear glass vial.

-

Addition: Add the target solvent in 100 µL increments (micropipette) at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Thermal Stress: If undissolved, heat to 50°C. If it dissolves, the solvent is a candidate for recrystallization .[1]

Protocol B: Quantitative Saturation Method (HPLC)

Objective: Determine exact solubility (

-

Saturation: Add excess solid compound to 5 mL of solvent in a sealed flask.

-

Equilibration: Stir at a constant temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to T_process to prevent crashing out).

-

Dilution: Dilute the filtrate 100x with Acetonitrile.

-

Quantification: Analyze via HPLC-UV (254 nm) against a 5-point calibration curve.

Process Application: Purification via Crystallization

The most valuable application of solubility data is in purification.[1] Because this compound is highly soluble in EtOAc and insoluble in Hexane, a cooling + anti-solvent crystallization is the optimal purification strategy.[1]

Workflow: Solvent/Anti-Solvent Crystallization

Figure 2: Optimized crystallization workflow utilizing the solubility differential between esters and alkanes.[1]

Safety & Handling

-

Hazards: Like most halogenated benzyl alcohols, this compound is likely a Skin Irritant (H315) and Eye Irritant (H319) .[1]

-

Solvent Safety: When using chlorinated solvents (DCM), ensure use of a fume hood due to volatility and toxicity.[1]

-

Reactivity: Avoid strong oxidizing agents (e.g., KMnO₄, CrO₃) which will oxidize the alcohol to the corresponding benzoic acid or aldehyde.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773606, this compound.[1] Retrieved from [Link][1]

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] (Contextual grounding for LogP solubility logic).

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[1] CRC Press.[1] (Theoretical basis for solvent selection).[1]

Navigating the Synthesis and Handling of 3-Chloro-2-fluorobenzyl Alcohol: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Stance on Laboratory Safety

In the landscape of pharmaceutical research and development, novel halogenated organic compounds are instrumental in the synthesis of new chemical entities. 3-Chloro-2-fluorobenzyl alcohol, with its unique substitution pattern, presents as a valuable building block. However, its handling necessitates a comprehensive understanding of its potential hazards, rooted in the known properties of similar chemical structures. This guide is crafted to provide an in-depth, scientifically grounded framework for the safe handling, storage, and disposal of this compound. As a Senior Application Scientist, the protocols and insights presented herein are synthesized from established safety data for analogous compounds, emphasizing a proactive and informed approach to laboratory safety. It is imperative to recognize that while a specific Safety Data Sheet (SDS) for this compound is not widely available, the principles of chemical safety for halogenated benzyl alcohols provide a robust foundation for its responsible use.

Hazard Identification and Risk Assessment: An Analog-Based Approach

Due to the absence of a dedicated Safety Data Sheet (SDS) for this compound, a thorough risk assessment must be conducted by extrapolating data from structurally similar compounds. Analogs such as 3-chlorobenzyl alcohol, 3-fluorobenzyl alcohol, and 3-chloro-4-fluorobenzyl alcohol share key structural motifs that inform our understanding of the potential hazards associated with the target compound.

Key Anticipated Hazards:

-

Skin and Eye Irritation: Halogenated organic compounds are frequently cited as irritants. Direct contact with the skin may cause irritation, and contact with the eyes can lead to serious eye irritation.[1]

-

Respiratory Tract Irritation: Inhalation of vapors or mists may cause irritation to the respiratory system.[2][3]

-

Harmful if Swallowed or Inhaled: Similar to benzyl alcohol, there is a potential for harm if the compound is ingested or inhaled.[3][4][5]

-

Environmental Toxicity: While specific data is unavailable, it is prudent to assume that, like many halogenated compounds, this compound may be harmful to aquatic life. Therefore, release into the environment should be strictly avoided.[2][5][6]

Causality of Hazards: The presence of chlorine and fluorine atoms on the benzene ring can influence the molecule's reactivity and biological interactions. The benzylic alcohol functional group also contributes to its chemical properties. The combined effect of these features necessitates careful handling to mitigate exposure risks.

Prudent Handling and Personal Protective Equipment (PPE)

A self-validating system of protocols begins with consistent and correct use of Personal Protective Equipment (PPE). The following recommendations are based on best practices for handling halogenated organic compounds in a laboratory setting.

Engineering Controls: The First Line of Defense

All manipulations of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4][7][8] This is the most critical step in minimizing inhalation exposure. The fume hood's airflow provides a physical barrier, capturing and exhausting vapors away from the user.

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

| PPE Component | Specifications and Rationale |

| Eye and Face Protection | Chemical safety goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[2] |

| Hand Protection | Chemically resistant gloves are essential. Given the halogenated nature of the compound, fluorinated rubber gloves are a suitable choice, offering good resistance.[2] Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[2] |

| Skin and Body Protection | A laboratory coat is required. For larger quantities or procedures with a higher risk of splashes, an impervious apron or coveralls should be considered.[6] |

| Respiratory Protection | Under normal conditions of use within a fume hood, respiratory protection is not typically required.[2][6] However, for situations where a fume hood is not available or in the event of a large spill, a respirator with an appropriate organic vapor cartridge (e.g., OV/AG or ABEK type) should be used.[2][6] |

Experimental Workflow: A Step-by-Step Protocol for Safe Handling

The following workflow is designed to guide researchers through the safe handling of this compound from receipt to disposal.

Sources

Methodological & Application

Application Note: Protocol for the Catalytic N-Alkylation of Amines with 3-Chloro-2-fluorobenzyl alcohol via Hydrogen Autotransfer

Abstract

The formation of carbon-nitrogen (C–N) bonds is a cornerstone of modern medicinal chemistry, with N-alkylated amines representing a critical structural motif in a vast array of pharmaceutical agents.[1][2] This application note provides a detailed, field-proven protocol for the N-alkylation of primary and secondary amines using 3-Chloro-2-fluorobenzyl alcohol. The described methodology leverages a transition-metal-catalyzed "borrowing hydrogen" (or hydrogen autotransfer) strategy, an atom-economical and environmentally conscious approach that utilizes alcohols as alkylating agents, producing only water as a byproduct.[3][4] This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and efficient method for the synthesis of complex amine-containing molecules. We will detail the underlying reaction mechanism, provide a step-by-step experimental procedure, and offer guidance on reaction monitoring, product isolation, and troubleshooting.

Principle and Mechanistic Insight

The direct N-alkylation of amines with alcohols is a powerful alternative to traditional methods that often require pre-activation of the alcohol (e.g., conversion to an alkyl halide) or a two-step oxidation/reductive amination sequence, both of which generate stoichiometric waste.[5] The "borrowing hydrogen" (BH) catalytic cycle provides an elegant and efficient pathway for this transformation.[4][6] While a variety of transition metals, including Ruthenium, Nickel, and Manganese, can catalyze this reaction, Iridium-based complexes are often highly effective for the N-alkylation of amines with benzyl alcohols.[1][7][8]

The catalytic cycle can be understood through the following key steps:

-

Alcohol Dehydrogenation: The catalyst, typically a transition metal complex (e.g., [Ir(Cp*)Cl₂]₂), reversibly oxidizes the this compound to the corresponding aldehyde. In this step, the catalyst "borrows" two hydrogen atoms, forming a metal-hydride intermediate.[6][9]

-

Imine Formation: The in situ-generated aldehyde, which is highly reactive, readily condenses with the amine present in the reaction mixture to form an imine intermediate, releasing one molecule of water.

-

Imine Reduction: The metal-hydride species then transfers the "borrowed" hydrogen atoms to the imine, reducing it to the desired N-alkylated amine product.[6]

-

Catalyst Regeneration: This final reduction step regenerates the active catalyst, allowing it to re-enter the catalytic cycle.

This process is highly atom-economical as the alcohol serves as the alkylating agent without the need for stoichiometric activating or reducing agents.[2]

Catalytic Cycle Diagram

Caption: The borrowing hydrogen catalytic cycle for N-alkylation.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific amine substrate used. The electron-withdrawing nature of the chloro and fluoro substituents on the benzyl alcohol may affect reaction kinetics, potentially requiring slightly more forcing conditions compared to unsubstituted benzyl alcohol.

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| Amine (e.g., Aniline, Morpholine) | Reagent Grade (≥98%) | Standard Supplier | Must be free of moisture. |

| This compound | Reagent Grade (≥98%) | Standard Supplier | --- |

| [Ir(Cp*)Cl₂]₂ (Catalyst) | Catalyst Grade | Standard Supplier | Other Ru or Ir catalysts can be used.[1][8] |

| Sodium Carbonate (Na₂CO₃) | Anhydrous (≥99.5%) | Standard Supplier | Acts as a base. Other non-nucleophilic bases can be used. |

| Toluene | Anhydrous, <50 ppm H₂O | Standard Supplier | Other high-boiling, non-protic solvents may be suitable. |

| Ethyl Acetate | ACS Grade | Standard Supplier | For extraction and chromatography. |

| Hexanes | ACS Grade | Standard Supplier | For chromatography. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Supplier | For drying organic layers. |

Equipment

-

Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

-

Septum and needle for inert atmosphere techniques

-

Inert gas line (Argon or Nitrogen)

-

Heating mantle or oil bath with temperature controller

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Glassware for workup (separatory funnel, flasks)

-

Column chromatography setup

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: Conduct the reaction in a well-ventilated fume hood.[10] Benzyl alcohols and toluene are irritants and harmful if inhaled.[11][12]

-

Inert Atmosphere: The catalyst can be sensitive to air and moisture. Proper inert atmosphere techniques are recommended for optimal results and catalyst longevity.

-

Handling Reagents: this compound is a skin and eye irritant.[11] Avoid contact and inhalation.[13] Handle all chemicals in accordance with their Safety Data Sheets (SDS).

Step-by-Step Procedure

-

Reaction Setup: Place an appropriate magnetic stir bar into a 25 mL Schlenk flask. Dry the flask in an oven at 120 °C for at least 4 hours and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

-

Reagent Addition: To the cooled flask, add the reagents in the following order under a positive pressure of inert gas:

-

Amine (1.0 mmol, 1.0 equiv.)

-

This compound (1.2 mmol, 1.2 equiv.)

-

Sodium Carbonate (Na₂CO₃) (1.5 mmol, 1.5 equiv.)

-

[Ir(Cp*)Cl₂]₂ (0.01 mmol, 1 mol%)

-

Anhydrous Toluene (5 mL)

A representative stoichiometry is provided. The optimal ratio of alcohol may vary (1.1-1.5 equiv.).

-

-

Reaction Execution: Seal the flask with a septum, and if necessary, purge with the inert gas for 5 minutes. Place the flask in a preheated oil bath or heating mantle set to 110-120 °C . Stir the reaction mixture vigorously.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. Prepare a dilute sample by taking a small aliquot (a drop from a glass rod) from the reaction mixture and dissolving it in ethyl acetate. Elute the TLC plate with a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate, adjust as needed). Visualize the spots under UV light (254 nm) and/or by staining (e.g., potassium permanganate). The reaction is complete when the limiting reagent (amine) is consumed. Typical reaction times are 12-24 hours.

-

Work-up:

-

Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

-

Quench the reaction by adding 10 mL of deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash them with brine (1 x 20 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification: The resulting crude oil or solid is typically purified by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but often starts with a low polarity mixture (e.g., 98:2 Hexanes:Ethyl Acetate) with a gradually increasing gradient of the more polar solvent.

-

Characterization: Confirm the identity and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Experimental Workflow Diagram

Caption: Step-by-step workflow for the N-alkylation reaction.

Troubleshooting and Key Considerations

-

Low Conversion: If the reaction stalls or shows low conversion, consider increasing the reaction temperature (up to the boiling point of the solvent), extending the reaction time, or increasing the catalyst loading (e.g., to 2 mol%). Ensure all reagents and the solvent are scrupulously dry, as water can inhibit the catalyst.

-

Formation of Side Products: Over-alkylation (dialkylation of primary amines) can sometimes occur. Using a slight excess of the amine or a lower reaction temperature may mitigate this.

-

Catalyst Choice: While many iridium and ruthenium catalysts are effective, their performance can be substrate-dependent.[8][14] If the recommended catalyst is ineffective, screening other commercially available catalysts for borrowing hydrogen reactions may be necessary.

-

Substrate Scope: This protocol is generally applicable to a range of primary and secondary aromatic and aliphatic amines. However, sterically hindered amines or those with coordinating functional groups may require specific optimization. The halogen substituents on the benzyl alcohol are generally well-tolerated by these catalytic systems.[3]

Conclusion

The N-alkylation of amines via hydrogen autotransfer is a robust and sustainable method for the synthesis of valuable chemical entities. This application note provides a comprehensive and actionable protocol for the reaction of amines with this compound using a homogeneous iridium catalyst. By understanding the underlying mechanism and following the detailed experimental procedure, researchers can reliably synthesize target N-alkylated products, facilitating advancements in drug discovery and development.

References

-

White Rose eTheses Online. New catalysts for amine alkylation reactions promoted by hydrogen borrowing. [Link]

-

Royal Society of Chemistry. Efficient nickel-catalysed N-alkylation of amines with alcohols. [Link]

-

ACS Publications. N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. [Link]

-

ResearchGate. N-alkylation of anilines with benzyl alcohols. [Link]

-

Lund University Research Portal. Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. [Link]

-

Royal Society of Chemistry. Mechanistic studies on the N-alkylation of amines with alcohols catalysed by iridium(i) complexes with functionalised N-heterocyclic carbene ligands. [Link]

-

ACS Publications. N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). [Link]

-

University of New Orleans ScholarWorks. Study of Iridium Catalyzed N-Alkylation of Urea with Benzyl Alcohols. [Link]

-

ACS Publications. Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. [Link]

-

National Institutes of Health. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]

-

ACS Publications. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]

-

YouTube. Alkylation of Amines, Part 3: with Alcohols. [Link]

-

National Institutes of Health. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. [Link]

-

National Institutes of Health. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

-

ACS Publications. Borrowing Hydrogen Mechanism in Amine Alkylation by Single Atom Nickel Catalysts. [Link]

-

ACS Publications. Borrowing Hydrogen for Organic Synthesis. [Link]

-

3M. Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. [Link]

Sources

- 1. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Efficient nickel-catalysed N-alkylation of amines with alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. Mechanistic studies on the N-alkylation of amines with alcohols catalysed by iridium(i) complexes with functionalised N-heterocyclic carbene ligands - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. multimedia.3m.com [multimedia.3m.com]

- 11. fishersci.ie [fishersci.ie]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. researchgate.net [researchgate.net]

Application Note: High-Purity Isolation of 3-Chloro-2-fluorobenzyl Alcohol Derivatives via Automated Flash Chromatography

An Application Guide by a Senior Scientist

Abstract

This comprehensive guide details the principles and protocols for the chromatographic purification of 3-Chloro-2-fluorobenzyl alcohol and its derivatives, which are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] Achieving high purity (typically >98%) is critical for the success of subsequent synthetic steps, ensuring high yields and predictable reaction outcomes.[2] This document provides a robust framework for method development, from initial crude analysis to final purity verification, emphasizing the rationale behind procedural choices. We present a detailed protocol for normal-phase flash chromatography, a widely adopted and efficient technique for purifying such moderately polar compounds, complemented by a reversed-phase HPLC protocol for stringent purity assessment.[3][4][5]

Introduction: The Challenge of Purifying Halogenated Aromatics

This compound and its analogues are functionalized aromatic rings that serve as versatile building blocks in organic synthesis. The presence of both chlorine and fluorine atoms modulates the electronic properties and reactivity of the molecule, making them valuable synthons. However, synthetic reactions rarely yield a single, pure product. The crude reaction mixture typically contains the desired product alongside unreacted starting materials, by-products, and catalysts.

Effective purification is therefore not merely a procedural step but a critical determinant of overall process efficiency. Chromatography, a powerful technique for separating components of a mixture, is the method of choice. The success of chromatographic purification hinges on exploiting the subtle differences in the physicochemical properties (primarily polarity) of the target molecule versus its impurities. This guide provides the scientific foundation and practical steps to develop a reliable and scalable purification strategy.

Foundational Principles: Selecting the Right Chromatographic Mode

The separation of this compound derivatives is governed by their interactions with a stationary phase (a solid adsorbent, like silica gel) and a mobile phase (a solvent or solvent mixture). The choice of these two phases defines the chromatographic mode.

-

Normal-Phase Chromatography (NPC): This is the most common mode for purifying synthetic intermediates. It utilizes a polar stationary phase (e.g., silica gel) and a less polar (organic) mobile phase. Polar molecules, like our target alcohol (due to its -OH group), interact more strongly with the silica and thus move more slowly, while non-polar impurities are washed through the column more quickly. By gradually increasing the polarity of the mobile phase (a "gradient"), we can systematically elute compounds of increasing polarity.

-

Reversed-Phase Chromatography (RPC): In this mode, the roles are inverted. A non-polar stationary phase (e.g., silica gel modified with C18 alkyl chains) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[6] Non-polar molecules are retained more strongly, while polar compounds elute faster. RPC is the dominant technique for analytical HPLC, providing high-resolution separation for purity analysis.[5][7][8] Fluorinated phases can offer alternative selectivity in RPC for halogenated compounds.[8][9]

For the preparative purification of moderately polar molecules like this compound, normal-phase flash chromatography offers an optimal balance of speed, resolution, and capacity.

Visualizing the Separation Principle

Caption: Comparison of Normal-Phase and Reversed-Phase Chromatography principles.

A Systematic Workflow for Purification

A successful purification is not accidental; it is the result of a logical and systematic process. The following workflow ensures reproducibility and efficiency, from a small-scale trial to a large-scale campaign.

Purification Workflow Diagram

Caption: A systematic workflow for the purification of chemical intermediates.

Protocol 1: Preparative Purification by Normal-Phase Flash Chromatography

This protocol describes the purification of a crude reaction mixture containing this compound using an automated flash chromatography system with pre-packed silica gel columns.

Rationale Behind Key Decisions

-

Stationary Phase: Silica gel is chosen for its high resolving power for moderately polar compounds and its cost-effectiveness.

-

Mobile Phase: A gradient of ethyl acetate (EtOAc) in hexane is a standard choice. Hexane (non-polar) acts as the weak solvent, while EtOAc (polar) is the strong solvent. Starting with a low percentage of EtOAc allows non-polar impurities to elute. Gradually increasing the EtOAc concentration then elutes the target alcohol, followed by more polar by-products.

-

Sample Loading: Dry loading (pre-adsorbing the crude material onto a small amount of silica) is highly recommended. This prevents dissolution issues at the column head and ensures the sample is applied as a narrow, concentrated band, which is crucial for achieving sharp peaks and good separation.

Materials and Equipment

-

Crude Product: 1.0 g of crude this compound.

-

Chromatography System: Automated flash chromatography system (e.g., Biotage, Teledyne ISCO).

-

Column: Pre-packed silica gel column (e.g., 40 g size for a 1.0 g sample load).

-

Solvents: HPLC-grade hexane and ethyl acetate.

-

Adsorbent for Dry Loading: Silica gel 60 (230-400 mesh).

-

Analysis: TLC plates (silica gel 60 F254), TLC tank, UV lamp (254 nm).

-

Glassware: Round-bottom flasks, rotary evaporator.

Step-by-Step Methodology

-

Method Development (TLC):

-

Dissolve a tiny amount of the crude mixture in dichloromethane.

-

Spot the solution on a TLC plate.

-

Develop the plate in a solvent system of 20% EtOAc in hexane.

-

Visualize under a UV lamp. Goal: The main product spot should have a Retention Factor (Rf) of approximately 0.25-0.35, and it should be well-separated from major impurities. Adjust the EtOAc percentage if necessary.

-

-

Sample Preparation (Dry Loading):

-

Dissolve the 1.0 g of crude product in a minimal amount of a suitable solvent (e.g., 5-10 mL of dichloromethane or acetone).

-

Add ~3-5 g of silica gel to this solution.

-

Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.

-

-

System Setup and Execution:

-

Install the 40 g silica column onto the flash system.

-

Place the dry-loaded sample into a solid load cartridge and attach it to the system.

-

Prime the pumps with their respective solvents (Solvent A: Hexane, Solvent B: Ethyl Acetate).

-

Program the elution gradient based on the TLC results. A typical gradient is shown in the table below.

-

Set the flow rate (e.g., 40 mL/min for a 40 g column).

-

Set the UV detector to monitor at a suitable wavelength (e.g., 254 nm or 265 nm) to detect the aromatic ring.

-

Start the run and begin fraction collection.

-

-

Fraction Analysis and Pooling:

-

Once the run is complete, analyze the collected fractions by TLC. Spot every second or third fraction on a single TLC plate.

-

Develop the plate using the same solvent system as in Step 1.

-

Identify the fractions containing only the pure product.

-

Combine these pure fractions into a clean, pre-weighed round-bottom flask.

-

-

Product Isolation:

-

Remove the solvent from the pooled fractions using a rotary evaporator.

-

Place the flask under high vacuum for at least one hour to remove residual solvent.

-

Weigh the flask to determine the final yield of the pure product.

-

Typical Flash Chromatography Parameters

| Parameter | Value / Description | Rationale |

| Sample Load | 1.0 g crude material | A loading of 1-5% of the column weight is typical for good resolution. |

| Column | 40 g Pre-packed Silica Gel | Appropriate size for the sample load to ensure good separation. |

| Flow Rate | 40 mL/min | Standard flow rate for this column size to balance speed and resolution. |

| Solvent A | Hexane | Weak, non-polar solvent. |

| Solvent B | Ethyl Acetate | Strong, polar solvent. |

| Gradient | 5% B for 2 CV | Column equilibration. |

| 5% to 40% B over 10 CV | Elution of the target compound. CV = Column Volume. | |

| 40% B for 2 CV | Ensure complete elution of the target. | |

| 100% B for 2 CV | Column wash to remove highly polar impurities. | |

| Detection | UV, 254 nm | The aromatic ring of the analyte absorbs strongly at this wavelength. |

Protocol 2: Purity Verification by Reversed-Phase HPLC

This analytical method is used to confirm the purity of the isolated product from Protocol 1.

Materials and Equipment

-

HPLC System: Equipped with a pump, autosampler, column oven, and UV/DAD detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water (HPLC grade) with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile (ACN, HPLC grade) with 0.1% TFA.

-

Sample: ~1 mg of the purified product.

Step-by-Step Methodology

-

Sample Preparation: Prepare a stock solution by dissolving ~1 mg of the purified product in 1 mL of acetonitrile to make a 1 mg/mL solution.

-

HPLC Method Setup:

-

Set the column temperature to 25 °C.

-

Set the flow rate to 1.0 mL/min.

-

Set the detector to collect data from 210-400 nm, monitoring at 254 nm for quantification. .

-

-

Execution:

-

Equilibrate the column with the initial mobile phase conditions for at least 10 minutes.

-

Inject 5 µL of the sample solution.

-

Run the gradient method as described in the table below.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.

-

Typical Analytical HPLC Parameters

| Parameter | Value / Description |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water + 0.1% TFA; B: ACN + 0.1% TFA |

| Gradient | 50% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Vol. | 5 µL |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

Troubleshooting Common Purification Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Poor Separation / Overlapping Peaks | 1. Inappropriate solvent system. 2. Column overload. 3. Sample applied in too large a volume (wet load). | 1. Re-optimize the mobile phase using TLC; try a shallower gradient. 2. Reduce the sample load to <2% of the column mass. 3. Use dry loading to apply the sample in a concentrated band. |

| Streaking on TLC / Tailing Peaks | 1. Compound is acidic/basic. 2. Sample is poorly soluble in the mobile phase. 3. Column degradation. | 1. Add a small amount of modifier to the mobile phase (e.g., 0.1% acetic acid for acidic compounds, 0.1% triethylamine for basic compounds). 2. Ensure the sample is fully dissolved before loading. 3. Use a new column. |

| Product Does Not Elute | The mobile phase is not polar enough to move the compound off the silica gel. | Increase the percentage of the strong solvent (EtOAc) in the gradient or switch to a more polar solvent system (e.g., Dichloromethane/Methanol). |

| Low Yield / Recovery | 1. Product is irreversibly adsorbed onto the silica. 2. Product is volatile and lost during solvent evaporation. | 1. This can happen with very polar compounds. Consider switching to a different stationary phase (e.g., alumina) or using RPC. 2. Use lower temperatures during rotary evaporation and avoid excessive time on high vacuum. |

References

-

Organic Chemistry Portal. (n.d.). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]

-

Simeonov, S. P., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. American Journal of Analytical Chemistry. Retrieved from [Link]

-

Pawar, S. A., et al. (2016). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. International Journal of ChemTech Research. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Purification by flash chromatography on silica gel. Retrieved from [Link]

-

Bell, D. S. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International - Chromatography Online. Retrieved from [Link]

-

Liu, H., et al. (2006). Efficient Preparation of ((3-Chloro-2-fluorophenyl)amino)-7-methoxy-5,6-dihydropyrimido[4,5-b][1][10]oxazepine for In-Vivo Study. Synthetic Communications. Retrieved from [Link]

-

Borho, N., et al. (2014). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Physical Chemistry Chemical Physics. Retrieved from [Link]

- Bonnart, J., & Poitevin, A. (1970). Process for the purification of benzyl alcohol. U.S. Patent 3,523,978.

-

Simeonov, S. P., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral. Semantic Scholar. Retrieved from [Link]

-

Miyake, Y., et al. (2013). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. Analytical Chemistry. Retrieved from [Link]

-

Bell, D. S. (2004). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Retrieved from [Link]

-

U.S. Pharmacopeia. (2002). Benzyl Alcohol, NF 22. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones. Retrieved from [Link]

-

Simeonov, S. P., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. ResearchGate. Retrieved from [Link]

-

Proietto, M., et al. (2012). Synthesis of benzyl chlorides and cycloveratrylene macrocycles using benzylic alcohols under homogeneous catalysis by HCl/dioxan. ACG Publications. Retrieved from [Link]

-

Miyake, Y., et al. (2013). Fluorine speciation analysis using reverse phase liquid chromatography coupled off-line to continuum source molecular absorption spectrometry (CS-MAS). PubMed. Retrieved from [Link]

-

Autech Industry Co., Limited. (2024). Optimizing Synthesis: The Role of High-Purity 4-Chloro-2-fluorobenzyl Alcohol. Retrieved from [Link]

-

Tschickardt, M., et al. (2019). Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Publisso. Retrieved from [Link]

-

U.S. Pharmacopeia. (2012). Benzyl Alcohol. Retrieved from [Link]

-

Narang, P. K., & Yeager, R. L. (1983). Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography. PubMed. Retrieved from [Link]

-

Supporting Information. (n.d.). General procedure A1-2. Retrieved from [Link]

-

Gierczak, T., et al. (2019). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. MDPI. Retrieved from [Link]

-

Hansen, S. H., & Døssing, A. (2000). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. nbinno.com [nbinno.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. helixchrom.com [helixchrom.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. academic.oup.com [academic.oup.com]

- 10. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]

Scale-up synthesis of 3-Chloro-2-fluorobenzyl alcohol derivatives

An Application Note and Protocol for the Scale-Up Synthesis of 3-Chloro-2-fluorobenzyl Alcohol and Its Derivatives

Authored by: A Senior Application Scientist

Abstract

This compound is a key building block in the synthesis of high-value chemical entities, particularly in the pharmaceutical and agrochemical industries.[1][2] Its derivatives are integral components of several active pharmaceutical ingredients (APIs), including the HIV integrase inhibitor, Elvitegravir.[3] The efficient and scalable synthesis of this intermediate is therefore of critical importance. This document provides a detailed guide for researchers, scientists, and process chemists on the robust and scalable synthesis of this compound, focusing on practical, field-proven protocols. We will explore the predominant synthetic strategies, delve into the causality behind experimental choices, and provide step-by-step protocols for laboratory and pilot-plant scale production.

Introduction and Strategic Overview

The synthesis of substituted benzyl alcohols is a fundamental transformation in organic chemistry. For industrial applications, the chosen synthetic route must be not only high-yielding but also cost-effective, safe, and environmentally considerate. The primary and most direct route to this compound involves the reduction of the corresponding aldehyde, 3-Chloro-2-fluorobenzaldehyde.[1][4] This precursor is commercially available and can be synthesized via several established methods.[5][6]

Two principal reduction strategies are dominant at scale:

-

Chemoselective Hydride Reduction: Utilizing reagents like sodium borohydride (NaBH₄), this method is favored for its operational simplicity, high chemoselectivity, and mild reaction conditions.

-

Catalytic Hydrogenation: Employing molecular hydrogen (H₂) in the presence of a metal catalyst, this approach is atom-economical and often preferred for large-scale industrial processes due to lower reagent costs and waste generation.[7]

Alternative routes, such as those involving Grignard reagents, offer versatility for creating derivatives but present unique challenges for scale-up, primarily the stringent requirement for anhydrous conditions.[8][9][10] This guide will focus on the two primary reduction methods, providing a comparative analysis to inform process development decisions.

Logical Flow of Synthetic Strategies

The diagram below illustrates the primary synthetic pathways from the common precursor to the target alcohol.

Caption: Primary routes for the synthesis of this compound.

Comparative Analysis of Scale-Up Routes

The choice of synthetic route on a large scale is a multifactorial decision. The following table provides a high-level comparison of the primary methods discussed.

| Feature | Sodium Borohydride Reduction | Catalytic Hydrogenation | Grignard Synthesis |

| Scalability | Good to Excellent | Excellent | Moderate |

| Safety Concerns | H₂ evolution during quench, flammable solvents. NaBH₄ is water-reactive.[11] | Flammable H₂ gas under pressure, pyrophoric catalysts. | Highly exothermic, requires strict anhydrous conditions.[9] |

| Reagent Cost | Moderate | Low (H₂ is cheap) | Moderate to High |

| Equipment | Standard glass-lined reactors | High-pressure hydrogenator (autoclave) | Specialized reactors for moisture exclusion |

| Waste Stream | Borate salts, aqueous waste | Filtered catalyst (recyclable), minimal solvent waste | Magnesium salts, aqueous waste |

| Selectivity | Excellent for aldehydes | Can over-reduce to hydrocarbon without careful control.[12] | Excellent, but sensitive to other electrophiles. |

| Ideal Use Case | Lab to Pilot Scale (kg), processes where capital for a hydrogenator is limited. | Pilot to Industrial Scale (multi-ton), established processes. | Versatile for derivative synthesis, less common for this specific parent alcohol. |

Detailed Application Protocol 1: Scale-Up Synthesis via Sodium Borohydride Reduction

This protocol details a robust procedure for the synthesis of this compound on a multi-gram to kilogram scale.

Expertise & Causality: Why This Protocol Works

Sodium borohydride is a mild and selective reducing agent, ideal for converting aldehydes to primary alcohols without affecting most other functional groups. The choice of methanol as a solvent is strategic; it readily dissolves both the starting aldehyde and NaBH₄, and its protic nature facilitates the breakdown of the intermediate borate-ester complex. The reaction is performed at a low temperature (0-10 °C) to control the initial exothermic reaction upon NaBH₄ addition and to minimize potential side reactions. A carefully controlled acidic quench is necessary to neutralize excess hydride reagent and hydrolyze the borate ester to liberate the final alcohol product.

Safety Precautions

-

Sodium Borohydride (NaBH₄): This reagent is toxic if swallowed or in contact with skin and causes severe skin and eye damage. It reacts violently with water to release flammable hydrogen gas, which may ignite spontaneously.[11] Always handle NaBH₄ in a well-ventilated fume hood, under an inert atmosphere if possible, and away from water and acids. [13][14] Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves, is mandatory.[13]

-

Hydrogen Gas (H₂): Flammable gas is evolved during the quenching step. Ensure the area is well-ventilated and free of ignition sources.

-

Methanol: Flammable and toxic liquid. Avoid inhalation and skin contact.

Materials and Equipment

| Reagent/Material | Grade | Supplier Example | CAS No. |

| 3-Chloro-2-fluorobenzaldehyde | >96% | Sigma-Aldrich | 85070-48-0[4] |

| Sodium Borohydride (NaBH₄) | >98% | Sigma-Aldrich | 16940-66-2 |

| Methanol (MeOH) | Anhydrous | Fisher Scientific | 67-56-1 |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | 141-78-6 |

| Hydrochloric Acid (HCl) | 2M Aqueous | Standard Lab Supply | 7647-01-0 |

| Saturated NaCl Solution (Brine) | N/A | Prepared in-house | N/A |

| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Standard Lab Supply | 7487-88-9 |

-

Equipment: Jacketed glass reactor with overhead mechanical stirrer, temperature probe, and nitrogen inlet; dropping funnel; condenser; rotary evaporator; separatory funnel.

Step-by-Step Protocol

Caption: Experimental workflow for the NaBH₄ reduction protocol.

-

Reactor Setup: Assemble a clean, dry, jacketed reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet. Purge the vessel with nitrogen.

-

Charge Reagents: Charge the reactor with 3-Chloro-2-fluorobenzaldehyde (1.0 eq). Add anhydrous methanol (5-10 volumes, e.g., 5-10 mL per gram of aldehyde). Stir until all solids have dissolved.

-

Cooling: Begin circulating coolant through the reactor jacket to bring the internal temperature to 0-5 °C.

-

NaBH₄ Addition: Slowly add sodium borohydride (0.3 - 0.5 eq) in small portions over 30-60 minutes. Causality: Portion-wise addition is critical to manage the exothermic reaction and prevent a dangerous temperature spike. Maintain the internal temperature below 10 °C throughout the addition.

-

Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-3 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or HPLC until the starting aldehyde is consumed.

-

Quenching: Once the reaction is complete, cool the mixture back down to 0-5 °C. Slowly and carefully add 2M HCl via a dropping funnel. Vigorous hydrogen gas evolution will occur. Ensure adequate ventilation and maintain temperature control. Continue adding acid until the pH of the solution is ~2.

-

Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the methanol.

-

Extraction: Transfer the resulting aqueous slurry to a separatory funnel. Extract the product with ethyl acetate (3 x 5 volumes).

-

Washing: Combine the organic layers and wash with saturated sodium chloride (brine) solution (1 x 5 volumes) to remove residual water and methanol.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound, typically as a solid or oil.

Purification and Characterization

-

Purification: For high purity, the crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).[15]

-

Expected Yield: 85-95%.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity. The molecular formula is C₇H₆ClFO and the molecular weight is 160.57 g/mol .[16]

Detailed Application Protocol 2: Scale-Up Synthesis via Catalytic Hydrogenation

This protocol is suitable for pilot-plant and industrial-scale production where specialized hydrogenation equipment is available.

Expertise & Causality: Why This Protocol Works

Catalytic hydrogenation is a highly efficient reduction method.[7] Palladium on carbon (Pd/C) is a common and effective catalyst for the reduction of aromatic aldehydes.[12] The reaction proceeds by the adsorption of the aldehyde and molecular hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen across the carbonyl double bond. The reaction is typically run under pressure to increase the concentration of hydrogen in the solvent, thereby accelerating the reaction rate. Ethanol is an excellent solvent choice as it is relatively inert and effectively dissolves the substrate. Filtering the catalyst post-reaction allows for its potential recovery and reuse, adding to the economic viability of the process.

Safety Precautions

-

Hydrogen Gas (H₂): Extremely flammable. All operations must be conducted in an appropriately rated high-pressure reactor (autoclave) in a designated area. Ensure proper grounding of all equipment to prevent static discharge.

-

Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric and may ignite upon exposure to air, especially when saturated with hydrogen and solvent. Handle the catalyst wet or under an inert atmosphere.

-

Pressure: All operations involving high-pressure reactors must be performed by trained personnel following strict safety protocols.

Materials and Equipment

| Reagent/Material | Grade | Supplier Example |

| 3-Chloro-2-fluorobenzaldehyde | >96% | Sigma-Aldrich |

| Palladium on Carbon (5% Pd/C) | 50% Wet | Johnson Matthey |

| Ethanol (EtOH) | 200 Proof | Decon Labs |

| Celite® (Diatomaceous Earth) | N/A | Sigma-Aldrich |

-

Equipment: High-pressure hydrogenation reactor (autoclave) with gas inlet, pressure gauge, vent, mechanical stirrer, and temperature control. Filtration apparatus.

Step-by-Step Protocol

-

Reactor Charging: In an open reactor, charge the 3-Chloro-2-fluorobenzaldehyde (1.0 eq) and ethanol (5-10 volumes).

-

Catalyst Slurry: In a separate beaker, create a slurry of the 5% Pd/C catalyst (0.1 - 1.0 mol%) in a small amount of ethanol. Never handle the dry catalyst in the open air.

-

Catalyst Addition: Carefully add the catalyst slurry to the reactor.

-

Seal and Purge: Seal the reactor according to the manufacturer's instructions. Purge the reactor headspace multiple times with nitrogen to remove all oxygen, followed by several purges with hydrogen gas.

-

Pressurization and Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi / 3-7 bar). Begin stirring and heat the reaction to the target temperature (e.g., 25-50 °C).

-

Monitoring: Monitor the reaction by observing the uptake of hydrogen from the gas reservoir. The reaction is complete when hydrogen uptake ceases.

-

Cooldown and Depressurization: Stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure and purge the reactor with nitrogen.

-

Catalyst Filtration: Open the reactor and decant the reaction mixture. To safely remove the catalyst, filter the solution through a pad of Celite®. Keep the filter cake wet with solvent at all times to prevent ignition. Wash the filter cake with additional ethanol.

-

Concentration: Combine the filtrate and washes and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: Purify as described in Protocol 1 (Section 3.5).

Typical Reaction Parameters

| Parameter | Typical Range | Rationale |

| Catalyst Loading | 0.1 - 1.0 mol % | Balances reaction rate with cost and filtration burden. |

| Hydrogen Pressure | 50 - 200 psi | Higher pressure increases reaction rate but requires higher-rated equipment. |

| Temperature | 25 - 60 °C | Mild temperatures are usually sufficient and prevent over-reduction.[17] |

| Reaction Time | 2 - 16 hours | Dependent on substrate concentration, catalyst loading, temperature, and pressure. |

| Expected Yield | 90-99% | Catalytic methods are often highly efficient. |

Conclusion

The scale-up synthesis of this compound is most reliably achieved through the reduction of its corresponding aldehyde. For laboratory and early-stage pilot production, reduction with sodium borohydride offers a straightforward, selective, and high-yielding process that can be performed in standard chemical reactors. For larger, industrial-scale campaigns, catalytic hydrogenation presents a more atom-economical and cost-effective alternative, albeit one that requires specialized high-pressure equipment and stringent safety protocols. The detailed protocols provided herein serve as a comprehensive guide for process chemists to safely and efficiently produce this valuable intermediate, with an emphasis on the causal factors that ensure a robust and reproducible synthesis.

References

- Sodium borohydride - Safety D

- Catalytic Hydrogenation of Benzaldehyde for Selective Synthesis of Benzyl Alcohol: A Review. (Source: Scilit) (URL: )

- Sodium borohydride - Standard Oper

- SAFETY DATA SHEET - Sodium borohydride. (Source: Thermo Fisher Scientific) (URL: )

- SODIUM BOROHYDRIDE HAZARD SUMMARY. (Source: NJ.gov) (URL: )

- Catalytic Hydrogenation of Benzaldehyde on Ni/Al2O3 or Co-Ni/Al2O3 C

- Sodium Borohydride SOP. (Source: OSU Chemistry) (URL: )

- Catalytic Hydrogenation of Benzaldehyde for Selective Synthesis of Benzyl Alcohol: A Review.

- Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)

- Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity.

- 3-Chloro-2-fluorobenzaldehyde. (Source: Chem-Impex) (URL: )

- Process for producing benzyl alcohol and substituted benzyl alcohols.

- Preparation method for 2-fluoro-3-chlorobenzaldehyde.

-

Synthesise the following : Benzyl alcohol from G.R. (Source: Allen) (URL: [Link])

-

Synthesis of Alcohols Using the Grignard Reaction. (Source: Organic Chemistry Tutor) (URL: [Link])

- Process for the preparation of benzyl alcohol.

- Process for producing fluorobenzaldehydes.

-

The Grignard Reaction | Synthesis of Alcohols. (Source: YouTube) (URL: [Link])

-

Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. (Source: Semantic Scholar) (URL: [Link])

- Elvitegravir Synthesis Intermediate Patent.

-

Purification of crude product using recrystallisation. (Source: YouTube) (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 3-クロロ-2-フルオロベンズアルデヒド 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde - Google Patents [patents.google.com]

- 6. US4845304A - Process for producing fluorobenzaldehydes - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 14. nj.gov [nj.gov]

- 15. youtube.com [youtube.com]

- 16. This compound | CAS 261723-30-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 17. asianpubs.org [asianpubs.org]

Application Note: Catalytic Methods for the Transformation of 3-Chloro-2-fluorobenzyl Alcohol

[1]

Executive Summary

3-Chloro-2-fluorobenzyl alcohol (CAS: 261723-30-2 ) is a high-value pharmacophore scaffold. The simultaneous presence of a fluorine atom (C2) and a chlorine atom (C3) confers unique electronic properties: the fluorine modulates metabolic stability and lipophilicity (

However, the electron-withdrawing nature of the halogenated ring deactivates the benzylic position compared to non-substituted benzyl alcohols, often requiring tailored catalytic conditions to avoid over-oxidation or side reactions during functionalization.

This guide details two field-proven, catalytic protocols for transforming this alcohol:

-

Aerobic Oxidation: A green, Cu/TEMPO-catalyzed route to 3-Chloro-2-fluorobenzaldehyde.

-

Borrowing Hydrogen N-Alkylation: An Iridium-catalyzed method to synthesize secondary amines directly from the alcohol, bypassing mutagenic alkyl halide intermediates.

Chemical Profile & Reactivity[3][4][5][6]

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 261723-30-2 |

| Molecular Weight | 160.57 g/mol |

| Appearance | White to off-white solid |

| Electronic Effect | C2-F and C3-Cl exert a combined |

| Acidity ( | Benzylic protons are slightly more acidic than unsubstituted benzyl alcohol due to the electron-deficient ring. |